molecular formula C6H8O4 B031546 Dimethyl maleate CAS No. 624-48-6

Dimethyl maleate

Cat. No.: B031546
CAS No.: 624-48-6
M. Wt: 144.12 g/mol
InChI Key: LDCRTTXIJACKKU-ARJAWSKDSA-N
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Description

Dimethyl maleate is an organic compound with the chemical formula C6H8O4. It is the dimethyl ester of maleic acid and appears as a clear, colorless, oily liquid. This compound is slightly soluble in water and has a pungent odor. This compound is widely used in organic synthesis and various industrial applications due to its versatile reactivity.

Mechanism of Action

Target of Action

Dimethyl maleate (DMM) is an organic compound that is commonly used as a dienophile for diene synthesis . It is used as an additive and intermediate for various products such as plastics, pigments, pharmaceuticals, and agricultural products . It is also an intermediate for the production of paints, adhesives, and copolymers .

Mode of Action

The mode of action of DMM involves its reaction with other compounds in organic synthesis. For instance, it undergoes ultrasonic irradiation promoted Diels-Alder reaction with substituted furans . This reaction is a key step in many organic syntheses, contributing to the formation of complex molecules from simpler precursors .

Biochemical Pathways

It is known that dmm plays a role in various organic syntheses, including cross-coupling reactions, heterocyclic synthesis, polyester resin production, and polymer chemistry . These processes involve a variety of biochemical pathways, each with their own downstream effects.

Pharmacokinetics

DMM exhibits solubility in water, alcohol, ether, acetone, and chloroform, while being insoluble in benzene and gasoline . This solubility profile influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of DMM’s action largely depend on the specific reaction it is involved in. For example, in polymer chemistry, the incorporation of DMM units can improve the flexibility, adhesion, and environmental resistance of the resulting polymers .

Action Environment

The action, efficacy, and stability of DMM can be influenced by various environmental factors. For instance, the reaction of DMM with substituted furans under ultrasonic irradiation is promoted by certain conditions . Additionally, the production of DMM involves esterification and hydrolysis, processes that are influenced by factors such as temperature and the presence of a catalyst .

Preparation Methods

Dimethyl maleate can be synthesized through several methods:

Scientific Research Applications

Dimethyl maleate has numerous applications in scientific research and industry:

Comparison with Similar Compounds

Dimethyl maleate is often compared with similar compounds such as dimethyl fumarate and diethyl maleate:

    Dimethyl Fumarate: Both compounds are esters of maleic acid, but dimethyl fumarate is the trans isomer, while this compound is the cis isomer.

    Diethyl Maleate: This compound is similar to this compound but has ethyl groups instead of methyl groups.

This compound’s unique properties, such as its reactivity and ability to modify polymer characteristics, make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

dimethyl (Z)-but-2-enedioate
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InChI

InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3-
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InChI Key

LDCRTTXIJACKKU-ARJAWSKDSA-N
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Canonical SMILES

COC(=O)C=CC(=O)OC
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Isomeric SMILES

COC(=O)/C=C\C(=O)OC
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Molecular Formula

C6H8O4
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DSSTOX Substance ID

DTXSID4040765
Record name Dimethyl maleate
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Molecular Weight

144.12 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Dimethyl maleate
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Vapor Pressure

0.3 [mmHg]
Record name Dimethyl maleate
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CAS No.

624-48-6
Record name Dimethyl maleate
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Record name 2-Butenedioic acid (2Z)-, 1,4-dimethyl ester
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Record name DIMETHYL MALEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Dimethyl maleate has a molecular formula of C6H8O4 and a molecular weight of 144.13 g/mol.

A: this compound is commonly characterized using techniques like proton magnetic resonance (1H NMR) [, , , , ], infrared (IR) spectroscopy [, , ], and mass spectrometry (MS) []. These techniques provide valuable information regarding the structure and purity of the compound.

A: this compound's stability is crucial for its various applications. For example, in the synthesis of polymers like acrylonitrile-methacrylate-dimethyl maleate terpolymers, its thermal stability influences the melt flowability and ultimately the properties of the final fiber product. []

A: While this compound is often a reactant or product in catalytic reactions, it can also play a role in catalyzing specific transformations. For instance, research shows that this compound can catalyze the isomerization of 3,4,5,6-tetrachlorobenzene-2-diazo-1-oxide, highlighting its potential as a catalyst. []

A: The selectivity of reactions involving this compound, such as the Diels-Alder reaction, is influenced by various factors, including the nature of the dieneophile, reaction conditions (temperature, solvent), and steric effects. For instance, studies on 1,2-dialkylcyclobutadiene's reaction with this compound and dimethyl fumarate revealed a strong selectivity towards dimethyl fumarate, suggesting steric factors and reaction kinetics play significant roles. []

A: Computational methods like Density Functional Theory (DFT) are utilized to explore reaction mechanisms involving this compound. One study used DFT calculations to investigate the amine-catalyzed isomerization of this compound, providing insights into the reaction pathway and identifying the rate-limiting step. []

ANone: While the provided research doesn't mention specific QSAR models for this compound, its reactivity and potential biological activity make it a suitable candidate for QSAR studies, especially for exploring the impact of structural modifications on its properties.

A: Reactive distillation offers several advantages for this compound synthesis. By combining reaction and separation in a single unit, it simplifies the process, reduces costs, and pushes the reaction equilibrium towards product formation by continuously removing the byproduct, water. []

A: Researchers are exploring environmentally friendly catalysts for this compound synthesis. For instance, solid molecule sieves [] and zeolites like Mg-β and Fe-β [] have shown promising results, offering advantages such as reusability and reduced waste generation compared to traditional catalysts.

A: this compound serves as a dienophile in Diels-Alder reactions. The stereochemistry of the adducts formed, influenced by factors like steric hindrance and electronic effects, offers valuable insights into the reaction mechanism and stereochemical preferences of the diene and dienophile. [, , , , ]

A: In some reactions, like the Diels-Alder reaction, dimethyl fumarate exhibits higher reactivity compared to this compound. This difference in reactivity is often attributed to steric factors, with the trans configuration of dimethyl fumarate being more favorable for the approach of the diene. [, , ]

A: this compound finds applications in various industries. It serves as a precursor for polymers [, ], a plasticizer [], and a component in aroma compositions, cosmetics, adhesives, and coatings [].

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